molecular formula C15H17Cl2NO3S2 B2662185 2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034586-76-8

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No.: B2662185
CAS No.: 2034586-76-8
M. Wt: 394.33
InChI Key: INIFCXBSZBOGTF-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a sulfonamide derivative characterized by a dichlorinated benzene ring and a substituted pentyl chain bearing a hydroxyl group and a thiophene moiety. The benzenesulfonamide core is substituted with chlorine atoms at the 2- and 5-positions, enhancing its electron-withdrawing properties. The N-linked pentyl chain introduces a hydroxy group at position 5 and a thiophen-2-yl group at position 3, which may confer unique solubility and bioactivity profiles.

Properties

IUPAC Name

2,5-dichloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3S2/c16-12-3-4-13(17)15(10-12)23(20,21)18-7-5-11(6-8-19)14-2-1-9-22-14/h1-4,9-11,18-19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIFCXBSZBOGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene derivative is then subjected to further functionalization to introduce the hydroxy and pentyl groups.

The benzenesulfonamide moiety can be synthesized separately through sulfonation reactions involving chlorobenzene derivatives. The final step involves coupling the thiophene derivative with the benzenesulfonamide under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chlorine atoms could yield a variety of substituted derivatives.

Scientific Research Applications

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Antiproliferative Activity

  • Thiophene-Sulfonamide Hybrids (Compounds 26–29) : These analogs exhibit potent antiproliferative activity against human breast cancer, with IC₅₀ values of ~9–10 μM, outperforming doxorubicin (IC₅₀ ~30 μM). The thiophene moiety and sulfonamide core are critical for activity, likely via π-π stacking and hydrogen bonding with biological targets .

Electronic and Physicochemical Properties

  • Solubility : The hydroxy-pentyl chain in the target compound likely improves aqueous solubility relative to analogs with aromatic or alkyl substituents (e.g., phenethyl in or 3-methylphenyl in ).

Computational Insights

  • For example, the dichloro groups may create distinct electron-deficient regions compared to methoxy or methyl substituents, influencing binding interactions.
  • Colle-Salvetti Correlation : Methods described in could model correlation energies to predict stability and reactivity differences between compounds.

Biological Activity

2,5-Dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a sulfonamide compound featuring a thiophene ring, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H16Cl2N1O3S1\text{C}_{13}\text{H}_{16}\text{Cl}_2\text{N}_1\text{O}_3\text{S}_1

Key Features:

  • Sulfonamide Group : Known for antibacterial properties.
  • Thiophene Ring : Contributes to the compound's unique reactivity and biological activity.
  • Hydroxy Group : Enhances solubility and potential interactions with biological targets.

The biological activity of 2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate signaling pathways and affect cellular functions.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Interaction : It could bind to receptors that regulate gene expression or cellular signaling.
  • Antimicrobial Activity : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM
Pseudomonas aeruginosa31.108 - 124.432 μg/mL

These findings suggest that the compound may possess comparable antimicrobial properties, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

Sulfonamide derivatives have been studied for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests a possible therapeutic application in inflammatory diseases.

Study on Antibacterial Activity

A recent study evaluated the antibacterial potency of various thiophene derivatives, including those similar to 2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide. Results showed that these compounds exhibited promising activity against resistant strains of bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .

Toxicity Assessment

In vitro toxicity studies conducted on human liver cell lines demonstrated that certain derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety profile for potential drug development .

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